molecular formula C6H10O3 B1218020 6-Oxohexanoic acid CAS No. 928-81-4

6-Oxohexanoic acid

Cat. No. B1218020
CAS RN: 928-81-4
M. Wt: 130.14 g/mol
InChI Key: PNPPVRALIYXJBW-UHFFFAOYSA-N
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Description

6-Oxohexanoic acid is a non-cleavable modified MMAF-C5-COOH linker and can be used in the synthesis of modified MMAF-C5-COOH, a drug-linker conjugate for ADC .


Synthesis Analysis

An enzymatic method for the production of this compound from 6-aminohexanoic acid has been developed . This method uses an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The reaction from this compound to 6-aminocaproic acid under optimum conditions resulted in a 78% yield .


Molecular Structure Analysis

The molecular formula of this compound is C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .


Chemical Reactions Analysis

The degradation of both Δ6-hexadecenoic acid and Δ8-octadecenoic acid results in decanal as a degradation product. Additionally, the aging of Δ6-hexadecenoic acid yields this compound, and the aging of Δ8-octadecenoic acid yields 8-oxooctanoic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.14 . It is in the form of a powder .

Scientific Research Applications

Analytical and Detection Methods

6-Oxohexanoic acid, a component of various biochemical processes, plays a pivotal role in analytical methods used in determining antioxidant activity. Studies have extensively explored its applications in evaluating the antioxidant capacity of complex samples. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, and the Cupric Reducing Antioxidant Power (CUPRAC) test utilize chemical reactions, often monitored by spectrophotometry, to assess the kinetics or equilibrium states based on the occurrence of characteristic colors or the discoloration of solutions. These assays are crucial for the analysis of antioxidants or the determination of antioxidant capacity, indicating the broader implications of this compound in food engineering, medicine, and pharmacy through its role in understanding the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Industrial Manufacturing and Catalysis

In the industrial manufacture of cyclohexanol and cyclohexanone, known collectively as ketone-alcohol (KA) oil and primary feedstock for nylon production, the oxidation of cyclohexane is a critical chemical reaction. This process involves various catalysts and reaction conditions to achieve high selectivity and conversion rates of cyclohexane. Metal and metal oxide loaded silica catalysts, as well as gold nanoparticles supported on silica, have shown excellent performance, highlighting the significance of this compound derivatives in enhancing photocatalytic oxidation efficiency. The addition of hydrochloric acid as an additive and the presence of water on the catalyst surface have been found effective in generating hydroxyl radicals, demonstrating the compound's utility in improving industrial catalysis processes (Abutaleb & Ali, 2021).

Biochemical Research and Therapeutics

Research into oleanolic acid and its derivatives, including this compound, has revealed their significant therapeutic potential in chronic diseases. These compounds are extracted from plants using various techniques and have shown effects in the prevention and management of diseases through the modulation of enzyme activity, protein dynamics, and transcription factors. The development of novel semi-synthetic triterpenoids based on oleanolic acid underlines the importance of this compound in creating therapeutic modalities for various ailments. This includes enhancing solubility, bioavailability, and potency of these compounds, making them vital candidates for alternative therapy in the treatment of chronic diseases (Ayeleso, Matumba, & Mukwevho, 2017).

Safety and Hazards

The safety information for 6-Oxohexanoic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPPVRALIYXJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239146
Record name Hexanoic acid, 6-oxo-
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adipate semialdehyde
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

928-81-4
Record name 6-Oxohexanoic acid
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Record name Hexanoic acid, 6-oxo-
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Record name Hexanoic acid, 6-oxo-
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Record name 6-oxohexanoic acid
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Record name Adipate semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Process according to claim 1, wherein the starting mixture is an aqueous mixture containing 6-aminocaproic acid, 6-aminocaproamide, oligomers thereof and ε-caprolactam which aqueous mixture is obtained through reductive amination of 5-formylvaleric acid or its ester.
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Synthesis routes and methods II

Procedure details

36 g of methyl 5-formylvalerate, 90 g of water and 1 g of p-toluene sulfonic acid were refluxed for 8 hours, the methanol formed being distilled off constantly. Fractional distillation under reduced pressure gave 13.3 g (yield 41% of theory) of 5-formylvaleric acid.
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Synthesis routes and methods III

Procedure details

36 g of methyl 5-formylvalerate, 90 g of water and 2 g of cation exchanger which consisted of crosslinked polystyrene containing sulfo groups were refluxed for 8.5 hours, the methanol formed being distilled off constantly. Fractional distillation under reduced pressure gave 24 g (74% of theory) of 5-formylvaleric acid.
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Synthesis routes and methods IV

Procedure details

An ε-caprolactam preparation process starting from methyl 5-formylvalerate is described in U.S. Pat. No. 4,730,040. In this process, methyl 5-formylvalerate is first hydrolyzed (step x) in the presence of water and an acidic agent to yield 5-formylvaleric acid. The acid is then further reacted (step y) in aqueous solvent with ammonia and hydrogen in the presence of a Raney nickel catalyst in one reaction step to yield 6-aminocaproic acid. After separation of ammonia, the aqueous mixture is heated to 300° C. (step z) to form ε-caprolactam by cyclization of the 6-aminocaproic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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